3-Bromo-2-(2-methoxyethoxy)-4-methylpyridine
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Overview
Description
3-Bromo-2-(2-methoxyethoxy)-4-methylpyridine: is a chemical compound with the molecular formula C9H12BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methoxyethoxy group at the second position, and a methyl group at the fourth position on the pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2-methoxyethoxy)-4-methylpyridine typically involves the bromination of 2-(2-methoxyethoxy)-4-methylpyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(2-methoxyethoxy)-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents such as ether or tetrahydrofuran (THF).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-2-(2-methoxyethoxy)-4-methylpyridine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery and development.
Medicine: In the field of medicine, this compound and its derivatives may be explored for their therapeutic potential. They could serve as lead compounds for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2-methoxyethoxy)-4-methylpyridine depends on its specific application and the molecular targets involved. In general, the compound may interact with biological macromolecules such as proteins, enzymes, or nucleic acids, leading to modulation of their activity. The presence of the bromine atom and the methoxyethoxy group can influence the compound’s binding affinity and specificity towards its targets. Additionally, the methyl group at the fourth position may affect the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
3-Bromo-2-(2-methoxyethoxy)aniline: This compound has a similar structure but with an aniline group instead of a pyridine ring.
3-Bromo-2-methoxybenzoic acid: This compound features a benzoic acid moiety instead of a pyridine ring.
2-Bromo-3-methoxythiophene: This compound has a thiophene ring with similar substituents.
Uniqueness: 3-Bromo-2-(2-methoxyethoxy)-4-methylpyridine is unique due to the specific arrangement of its substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C9H12BrNO2 |
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Molecular Weight |
246.10 g/mol |
IUPAC Name |
3-bromo-2-(2-methoxyethoxy)-4-methylpyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-7-3-4-11-9(8(7)10)13-6-5-12-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
ZSRDVGLIYIOXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OCCOC)Br |
Origin of Product |
United States |
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